methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 42933-07-3
VCID: VC21309423
InChI: InChI=1S/C7H5BrO4/c1-11-6(9)4-2-5(8)7(10)12-3-4/h2-3H,1H3
SMILES: COC(=O)C1=COC(=O)C(=C1)Br
Molecular Formula: C7H5BrO4
Molecular Weight: 233.02 g/mol

methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate

CAS No.: 42933-07-3

Cat. No.: VC21309423

Molecular Formula: C7H5BrO4

Molecular Weight: 233.02 g/mol

* For research use only. Not for human or veterinary use.

methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate - 42933-07-3

Specification

CAS No. 42933-07-3
Molecular Formula C7H5BrO4
Molecular Weight 233.02 g/mol
IUPAC Name methyl 5-bromo-6-oxopyran-3-carboxylate
Standard InChI InChI=1S/C7H5BrO4/c1-11-6(9)4-2-5(8)7(10)12-3-4/h2-3H,1H3
Standard InChI Key CGWCMWNFFICVFC-UHFFFAOYSA-N
SMILES COC(=O)C1=COC(=O)C(=C1)Br
Canonical SMILES COC(=O)C1=COC(=O)C(=C1)Br

Introduction

Chemical Structure and Identification

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate is a pyran derivative characterized by a six-membered heterocyclic ring containing an oxygen atom, with specific functional groups at defined positions. The compound features a bromine substituent at the 3-position, a carbonyl group at the 2-position, and a methyl carboxylate group at the 5-position. This structural arrangement contributes to its unique chemical properties and reactivity profile.

Identification Parameters

The compound possesses several standard identification parameters essential for chemical cataloging and reference:

ParameterValue
CAS Number42933-07-3
Molecular FormulaC₇H₅BrO₄
Molecular Weight233.02 g/mol
SMILESCOC(=O)C1=COC(=O)C(=C1)Br
InChIInChI=1S/C7H5BrO4/c1-11-6(9)4-2-5(8)7(10)12-3-4/h2-3H,1H3
InChIKeyCGWCMWNFFICVFC-UHFFFAOYSA-N

Physical and Chemical Properties

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate exhibits distinct physical and chemical properties that influence its behavior in various chemical environments and applications.

Physical Properties

The compound demonstrates specific physical characteristics important for handling, storage, and application:

PropertyValue
Physical StateSolid
Density1.8±0.1 g/cm³
Boiling Point285.4±40.0 °C at 760 mmHg
Flash Point126.4±27.3 °C
Refractive Index1.579
LogP-0.30
Vapor Pressure0.0±0.6 mmHg at 25°C
Recommended Storage2-8°C

These physical properties highlight the compound's stability at room temperature and its relatively high boiling point, indicating strong intermolecular forces . The negative LogP value suggests a preference for aqueous environments over lipid phases.

Spectroscopic Properties

Mass spectrometry analysis provides valuable data for compound identification. The predicted collision cross section (CCS) values for various adducts of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate are presented below:

Adductm/zPredicted CCS (Ų)
[M+H]⁺232.94440134.1
[M+Na]⁺254.92634137.9
[M+NH₄]⁺249.97094138.0
[M+K]⁺270.90028139.7
[M-H]⁻230.92984134.7
[M+Na-2H]⁻252.91179137.1
[M]⁺231.93657133.5
[M]⁻231.93767133.5

These collision cross section values are crucial for analytical chemistry applications, particularly in mass spectrometry-based identification and characterization of the compound .

Synthesis and Preparation Methods

The synthesis of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate involves precise chemical procedures to ensure purity and yield. Multiple synthetic routes exist, with bromination of precursor compounds being the most common approach.

Laboratory Synthesis

Laboratory synthesis typically employs the bromination of methyl 2-oxo-2H-pyran-5-carboxylate. This reaction introduces a bromine atom at the third carbon position using bromine or bromine-containing reagents under controlled conditions. The reaction requires precise control of temperature, reaction time, and reagent concentrations to optimize yield and purity.

The process generally follows these steps:

  • Preparation of the starting material (methyl 2-oxo-2H-pyran-5-carboxylate)

  • Bromination using appropriate brominating agents

  • Purification through techniques such as recrystallization or chromatography

  • Characterization to confirm structure and purity

Industrial Production

Industrial production of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate involves scaled-up bromination reactions with enhanced process controls. The procedures typically require specialized equipment to handle bromine safely and efficiently while maintaining product quality. The industrial synthesis focuses on cost-effectiveness, scalability, and environmental considerations while maintaining high purity standards.

Chemical Reactivity

The chemical reactivity of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate is influenced by its functional groups, particularly the bromine substituent, the carbonyl group, and the methyl carboxylate moiety. These structural features provide multiple sites for chemical transformations.

Reaction Types

The compound participates in several reaction types due to its functional diversity:

Substitution Reactions

The bromine atom at the 3-position can undergo nucleophilic substitution with various nucleophiles such as amines, thiols, and alkoxides. These reactions proceed under appropriate conditions, often requiring a base to facilitate the substitution process.

Esterification and Hydrolysis

The methyl ester group can undergo hydrolysis under acidic or basic conditions to form 3-bromo-2-oxo-2H-pyran-5-carboxylic acid. Conversely, the acid derivative can be converted to different esters through esterification reactions with various alcohols.

Reduction Reactions

The carbonyl and ester functional groups can be selectively reduced using appropriate reducing agents, leading to alcohol derivatives with modified properties.

Coupling Reactions

The compound can participate in various coupling reactions, including Suzuki, Sonogashira, and Heck reactions, where the bromine atom serves as a leaving group, allowing for carbon-carbon bond formation .

Reaction Mechanisms

The reactivity of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate in substitution reactions often involves nucleophilic attack at the carbon bearing the bromine atom. The bromine acts as a good leaving group, facilitating these reactions. The mechanism typically involves:

  • Approach of the nucleophile to the carbon bearing the bromine

  • Formation of a transition state

  • Departure of the bromine as a leaving group

  • Formation of the substituted product

For hydrolysis reactions, the mechanism involves nucleophilic attack on the carbonyl carbon of the methyl ester, followed by elimination of methanol to form the carboxylic acid.

Applications in Chemical Research

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate has found significant applications in various areas of chemical research due to its versatile reactivity and structural features.

Synthetic Building Block

The compound serves as a valuable synthetic intermediate in the preparation of complex heterocyclic molecules. Its functional groups provide multiple sites for chemical transformations, making it an excellent building block for the synthesis of compounds with specific structural requirements.

Medicinal Chemistry

In medicinal chemistry, methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate has been explored as a precursor for compounds with potential biological activity. Research indicates that derivatives and analogs of this compound may exhibit various pharmacological properties, including antitumor activity .

Recent studies have investigated the use of similar heterocyclic compounds in the development of readthrough-inducing agents, suggesting potential applications in treating genetic disorders caused by nonsense mutations .

Material Science

The compound's heterocyclic structure and functional groups make it potentially useful in materials science applications, particularly in the development of specialized polymers and materials with specific properties .

Comparative Analysis with Similar Compounds

Methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate belongs to a family of related compounds with varying substituents and functional groups. Comparing these analogs provides insights into structure-property relationships.

Structural Analogs

Several structural analogs of methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate exhibit distinct properties:

CompoundStructural DifferenceProperty Differences
3-Bromo-2-oxo-2H-pyran-5-carboxylic acidFree carboxylic acid instead of methyl esterHigher polarity, different solubility profile, increased hydrogen bonding capacity
Methyl 2-oxo-2H-pyran-5-carboxylateLacks bromine at position 3Reduced reactivity toward nucleophilic substitution, different electronic properties
Methyl 3-chloro-2-oxo-2H-pyran-5-carboxylateChlorine instead of bromine at position 3Different leaving group ability, altered reactivity in substitution reactions

These differences influence the compounds' chemical reactivity, physical properties, and potential biological activities.

Reactivity Differences

Current Research Trends

Research involving methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate continues to evolve, with several emerging areas of interest.

Synthetic Methodology Development

Current research focuses on developing improved synthetic methods for methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate and its derivatives. These efforts aim to enhance reaction efficiency, reduce environmental impact, and improve scalability .

Medicinal Applications

Recent studies have explored the potential of chromenopyridine derivatives, which share structural similarities with pyran compounds like methyl 3-bromo-2-oxo-2H-pyran-5-carboxylate, in the development of readthrough-inducing compounds for treating genetic disorders .

Interdisciplinary Applications

The compound's versatile reactivity has prompted interdisciplinary research spanning organic chemistry, medicinal chemistry, and materials science. These collaborative efforts seek to exploit the compound's unique properties for diverse applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator